Boc-NH-PEG6-propargyl

PROTAC Targeted Protein Degradation Linker Optimization

Boc-NH-PEG6-propargyl is the empirically validated 'Goldilocks' linker for PROTAC library screening. Its PEG6 spacer length is not arbitrary—it is a critical conformational tuner directly determining ternary complex formation efficiency; substituting with alternative PEG lengths risks complete loss of target degradation. The orthogonal Boc-amine and propargyl handles enable parallel, modular synthesis: one batch conjugates diverse E3 ligase ligands and target warheads, drastically reducing synthesis time and cost. Beyond PROTACs, the PEG6 chain ensures colloidal stability in nanomaterial functionalization and minimizes non-specific binding in bioconjugates. Choose this linker to eliminate linker geometry as a confounding variable in your screening campaign.

Molecular Formula C20H37NO8
Molecular Weight 419.5 g/mol
Cat. No. B611223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NH-PEG6-propargyl
Synonymst-Boc-N-Amido-PEG6-propargyl
Molecular FormulaC20H37NO8
Molecular Weight419.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H37NO8/c1-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-21-19(22)29-20(2,3)4/h1H,6-18H2,2-4H3,(H,21,22)
InChIKeyDQBRWZSCEDQMRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Boc-NH-PEG6-propargyl: Technical Baseline and Procurement Overview for PROTAC and Bioconjugation Applications


Boc-NH-PEG6-propargyl (CAS: 1262991-52-5) is a heterobifunctional, polyethylene glycol (PEG)-based linker featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal propargyl (alkyne) group, connected by a hexaethylene glycol (PEG6) spacer [1]. With a molecular formula of C20H37NO8 and a molecular weight of 419.51 g/mol, this compound is a cornerstone building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates [2]. Its primary function is to connect two distinct ligands—one for an E3 ubiquitin ligase and one for a target protein—via orthogonal conjugation chemistries, enabling the precise and selective degradation of disease-relevant proteins .

Why Boc-NH-PEG6-propargyl Cannot Be Replaced with Generic PEG Linkers in Targeted Protein Degradation


Direct substitution of Boc-NH-PEG6-propargyl with alternative PEG linkers—differing only in PEG chain length or terminal functional groups—is a high-risk endeavor for scientific and industrial users. This is because linker length is not a passive structural feature but a critical 'conformational tuner' that dictates the formation of a productive ternary complex between the E3 ligase, PROTAC molecule, and target protein [1]. Empirical evidence demonstrates that GSPT1 degradation efficiency is explicitly dependent on PEG linker length, with suboptimal lengths leading to complete loss of function [2]. Furthermore, the orthogonal reactivity of the Boc-protected amine and terminal alkyne is essential for a controlled, stepwise synthesis; substituting this for a linker with different or fewer orthogonal handles introduces significant synthetic complexity and reduces overall yield and purity .

Boc-NH-PEG6-propargyl: Quantifiable Differentiation from PEG4 and PEG8 Analogs


PEG6 Linker Length Confers an Optimal Balance for Ternary Complex Formation Compared to Shorter PEG4 Linkers

The 6-unit PEG spacer in Boc-NH-PEG6-propargyl offers a superior compromise between the rigid constraint of PEG4 and the excessive flexibility of PEG8, which is critical for productive ternary complex formation in targeted protein degradation [1]. While PEG4 linkers can be too short to span the required distance between ligase and target protein pockets, and PEG8 linkers may introduce excessive conformational entropy that destabilizes the ternary complex, PEG6 provides an optimal 'entropic spring' [1]. Studies show that GSPT1 degradation is dependent on PEG linker length, demonstrating that linker choice is not arbitrary [2].

PROTAC Targeted Protein Degradation Linker Optimization

PEG6 Linker Improves Aqueous Solubility and Reduces LogP Compared to Shorter PEG4 Analogs

The incorporation of a PEG6 spacer in Boc-NH-PEG6-propargyl provides enhanced hydrophilicity compared to its shorter PEG4 analog, Propargyl-PEG4-Boc . While specific aqueous solubility values for Boc-NH-PEG6-propargyl are not provided in vendor datasheets, the general principle of increased PEG length improving aqueous solubility is well-established and supported by the compound's complete solubility in organic solvents like DCM, DMF, and DMSO . The measured XLogP3 for Propargyl-PEG4-Boc is 0.600, indicating higher lipophilicity; the PEG6 variant is expected to have a lower LogP due to its increased number of polar ethylene glycol units, suggesting improved solubility in biological buffers and reduced non-specific binding [1].

ADME Solubility Drug-likeness Bioconjugation

Boc and Propargyl Groups Provide Orthogonal Conjugation Handles for Precise, Stepwise Assembly

Boc-NH-PEG6-propargyl features two chemically orthogonal reactive groups: a Boc-protected amine and a terminal alkyne. This allows for a controlled, two-step conjugation strategy, a significant advantage over linkers lacking such orthogonal functionality . The propargyl group undergoes highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules, forming a stable triazole linkage [1]. Independently, the Boc group can be deprotected under mild acidic conditions to reveal a free amine, which can then be conjugated to a carboxylic acid or other electrophilic handle . This orthogonality is quantified by the fact that these reactions can be performed sequentially without cross-reactivity, enabling higher yields and purer final conjugates compared to linkers that require complex protection/deprotection schemes .

Click Chemistry Bioconjugation PROTAC Synthesis Chemical Biology

Boc-NH-PEG6-propargyl: Optimal Procurement Scenarios for Targeted Protein Degradation and Bioconjugation


High-Throughput PROTAC Library Synthesis

Boc-NH-PEG6-propargyl is the linker of choice for initial PROTAC library screening campaigns. Its PEG6 length provides an empirical 'Goldilocks' starting point for linker optimization, balancing rigidity and flexibility to maximize the probability of observing degradation across diverse target proteins without the confounding effects of suboptimal linker geometry [1]. The orthogonal alkyne and Boc-amine handles enable a modular, parallel synthesis approach where a single batch of linker can be used to conjugate various E3 ligase ligands and target protein warheads [2]. This modularity significantly accelerates the synthesis of diverse PROTAC candidates, directly reducing the time and cost associated with iterative chemical synthesis [2].

Synthesis of Biocompatible Nanoparticles and Functional Materials

Beyond PROTACs, Boc-NH-PEG6-propargyl is a critical reagent for creating functionalized nanomaterials. The PEG6 chain provides a hydrophilic, non-immunogenic spacer that prevents nanoparticle aggregation and improves colloidal stability in physiological fluids [1]. The terminal alkyne can be used to covalently attach the PEG layer to azide-functionalized nanoparticle surfaces (e.g., gold, silica, or polymeric nanoparticles) via click chemistry, while the Boc-protected amine remains available for subsequent conjugation of targeting ligands, fluorescent dyes, or therapeutic payloads [1][2]. This orthogonal functionalization strategy is essential for constructing advanced theranostic agents and drug delivery vehicles with precise control over surface chemistry and payload loading [1].

Stepwise Bioconjugation of Peptides and Proteins

This linker is ideal for modifying peptides and proteins where controlled, site-specific conjugation is required. The hydrophilic PEG6 spacer increases the aqueous solubility of the conjugate and reduces non-specific protein adsorption, a common issue with shorter or more hydrophobic linkers [1]. The orthogonal chemistry allows researchers to first attach the linker to one biomolecule via the alkyne group using bioorthogonal CuAAC, and then, following purification, deprotect the Boc group and conjugate to a second partner, such as an activated ester on a fluorophore or affinity tag [2]. This controlled, two-step process minimizes the formation of undesirable cross-linked byproducts and ensures a more homogeneous final bioconjugate, which is critical for reproducible biological assays .

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